molecular formula C20H28N2O B5698471 5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5698471
M. Wt: 312.4 g/mol
InChI Key: WDWOPAHCFHDPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DPT or Dipropyltryptamine, is a synthetic chemical compound that belongs to the tryptamine family. It is a psychedelic substance that has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Mechanism of Action

5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects by binding to the 5-HT2A receptor, leading to an increase in the release of serotonin and other neurotransmitters. This results in changes in perception, mood, and cognition. This compound has been found to induce psychedelic effects similar to those of other tryptamines such as psilocybin and DMT.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also induces changes in brain activity, leading to alterations in perception, mood, and cognition. These effects can last for several hours and may be accompanied by visual and auditory hallucinations.

Advantages and Limitations for Lab Experiments

5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages as a research tool. It is a highly selective agonist for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in psychiatric disorders. It also has a relatively long half-life, allowing for extended periods of observation. However, this compound has some limitations as a research tool. It is a potent psychedelic substance and must be handled with care. It also has a relatively low affinity for the 5-HT2A receptor, requiring higher doses than other tryptamines.

Future Directions

There are several potential future directions for research on 5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is its potential therapeutic applications. This compound has been found to have antidepressant and anxiolytic effects in animal studies, suggesting that it may have potential as a treatment for psychiatric disorders. Another area of interest is its mechanism of action. Further studies are needed to fully understand how this compound interacts with the 5-HT2A receptor and other neurotransmitter systems. Finally, there is potential for the development of new analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the condensation of 2-(1H-indol-3-yl)ethanamine with 2,2-dipropylmalonate followed by decarboxylation and cyclization. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. This compound has been used in studies to investigate the role of this receptor in the pathogenesis of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-phenyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-14(2)19-10-21-12-20(15(3)4,18(19)23)13-22(11-19)17(21)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWOPAHCFHDPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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